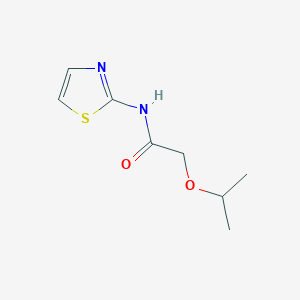
4-(4-morpholinyl)-N-(1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinyl)-N-(1-phenylpropyl)benzamide, also known as N-phenyl-4-(4-morpholinyl)benzamide (NPPB), is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and is commonly used to investigate the mechanism of action of certain drugs and their effects on the body.
Mechanism of Action
NPPB exerts its effects by inhibiting the activity of certain ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel. This inhibition leads to changes in ion fluxes across the cell membrane, which can affect various physiological processes, such as cell volume regulation and cell migration.
Biochemical and Physiological Effects:
NPPB has been found to have various biochemical and physiological effects, such as inhibiting cell migration, inducing apoptosis, and altering cell volume regulation. It has also been shown to affect the activity of certain enzymes, such as protein kinase C and phospholipase A2.
Advantages and Limitations for Lab Experiments
One advantage of using NPPB in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of using NPPB is that it can have off-target effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving NPPB. One area of interest is investigating the role of NPPB in cancer cell migration and invasion, as it has been found to inhibit cell migration in various cell types. Another area of interest is investigating the effects of NPPB on the immune system, as it has been shown to affect the activity of certain immune cells. Additionally, further studies are needed to fully understand the mechanism of action of NPPB on ion channels and enzymes, which could lead to the development of new drugs targeting these pathways.
Synthesis Methods
The synthesis of NPPB involves the reaction between 4-aminobenzonitrile and 4-(4-morpholinyl)-N-(1-phenylpropyl)benzamidemorpholinecarboxamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
NPPB has been extensively used in scientific research to investigate the mechanism of action of certain drugs, such as calcium channel blockers and potassium channel openers. It has been found to inhibit the activity of certain ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel. NPPB has also been used to investigate the role of ion channels in various physiological processes, such as cell volume regulation, cell migration, and apoptosis.
properties
IUPAC Name |
4-morpholin-4-yl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)21-20(23)17-8-10-18(11-9-17)22-12-14-24-15-13-22/h3-11,19H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAFXQTIFITOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(2-pyridinylmethyl)ethanamine](/img/structure/B6068186.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6068202.png)
![3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B6068208.png)
![2-methyl-5-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B6068211.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)

![4-{[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B6068237.png)

![methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6068246.png)

![1-benzyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6068254.png)
![[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)
![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)